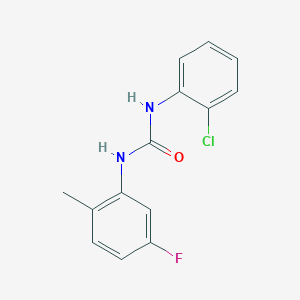
N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications in the treatment of various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting their activity, N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea are still being studied. However, preclinical studies have shown that this compound can inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea is its specificity for BTK and ITK enzymes, which makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its potential for off-target effects, which could lead to unwanted side effects. Further studies are needed to fully understand the advantages and limitations of N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research on N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea. One direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer, including lymphoma and leukemia. Another direction is to explore its potential as a combination therapy with other cancer drugs, which could enhance its efficacy and reduce the risk of resistance. Finally, future studies could focus on optimizing the dosing and administration of N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea, to maximize its therapeutic benefits while minimizing its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea has been the subject of several preclinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of various types of cancer. For example, a study published in the journal Cancer Research in 2017 showed that N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea was effective in inhibiting the growth of lymphoma cells in vitro and in vivo. Another study published in the journal Leukemia in 2018 showed that N-(2-chlorophenyl)-N'-(5-fluoro-2-methylphenyl)urea was effective in inhibiting the growth of leukemia cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(5-fluoro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-6-7-10(16)8-13(9)18-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXNOMGWSPPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)
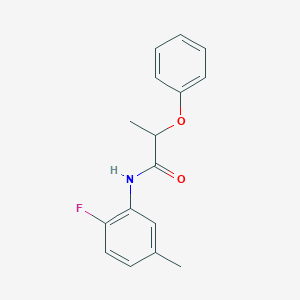
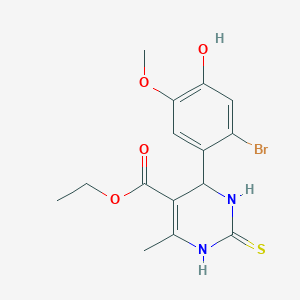


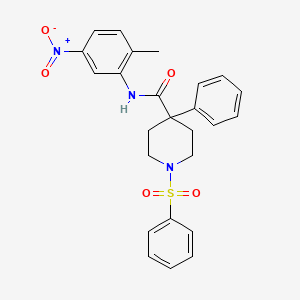
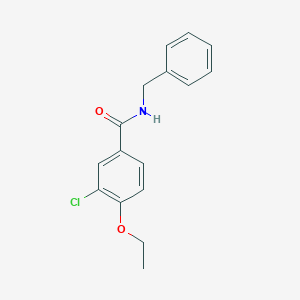
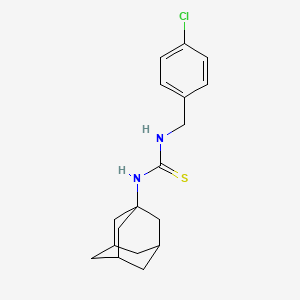
![N'-(2-{2-[4-(benzyloxy)phenoxy]ethoxy}ethyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164096.png)
![N'-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164106.png)
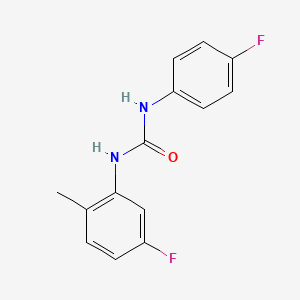
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164122.png)
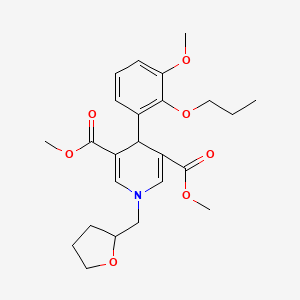
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164132.png)